molecular formula C11H13N3O2S B2664470 N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851979-88-9

N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide

Cat. No. B2664470
CAS RN: 851979-88-9
M. Wt: 251.3
InChI Key: MXTZMHPOGOIWSL-UHFFFAOYSA-N
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Description

“N’-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide” is a chemical compound that has been mentioned in the context of various scientific research . It is related to a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the levels of p53 increased tremendously in cells treated with a similar compound . This resulted in apoptosis by accelerating the expression of caspases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the colorimetric assays established weak COX-1 inhibitory activity of similar compounds .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, including this compound, play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .

Green Chemistry

The synthesis of benzothiazole compounds, including this one, is related to green chemistry . The development of synthetic processes is one of the most significant problems facing researchers .

Pharmacological Research

Benzothiazole derivatives, including this compound, are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities.

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a method to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . Benzothiazole derivatives, including this compound, can be used in QSAR modeling .

Synthesis of Novel Ligands

This compound serves as a precursor in the synthesis of novel ligands and complexes with potential applications in various fields. For instance, the synthesis of two novel ligands from the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with benzothiazole derivatives has been reported.

Industrial Applications

Benzothiazole compounds are widely used as vulcanization accelerators, antioxidants, plant growth regulators . They are also used in imaging reagents, fluorescence materials, and electroluminescent devices due to their highly pharmaceutical and biological activity .

Safety And Hazards

The safety and hazards of similar compounds have been evaluated. For instance, compounds similar to “N’-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide” can be considered safe anti-inflammatory agents .

Future Directions

The future directions for the study of “N’-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide” and similar compounds could include further biological testing in in vivo models . These compounds exhibited anti-cancer activity against various cancer cell lines and were more effective against the Colo205 cell line . Thus, they can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-3-10(15)13-14-11-12-8-5-4-7(16-2)6-9(8)17-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTZMHPOGOIWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide

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